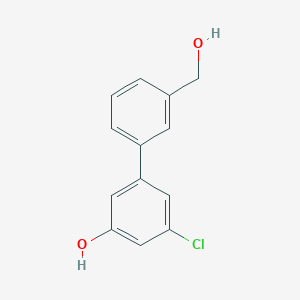
2-Chloro-5-(3-hydroxymethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(3-hydroxymethylphenyl)phenol, 95% (2-Chloro-5-MHP) is a phenolic compound with a wide range of scientific and industrial applications. It is a white crystalline solid with a molecular weight of 214.55 g/mol and a melting point of 67-69°C. It is soluble in alcohol, ether and chloroform, and slightly soluble in water. 2-Chloro-5-MHP is widely used in synthetic organic chemistry as a reagent, as an intermediate in the production of pharmaceuticals, and as a starting material for the synthesis of dyes, pigments and other organic compounds.
Aplicaciones Científicas De Investigación
2-Chloro-5-MHP is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of organic compounds, including dyes, pigments, and pharmaceuticals. It is also used as a catalyst in the synthesis of polymers and as a building block for the synthesis of heterocyclic compounds. In addition, 2-Chloro-5-MHP has been used in the synthesis of novel drugs and in the study of enzyme-catalyzed reactions.
Mecanismo De Acción
2-Chloro-5-MHP acts as an electrophile in organic synthesis, reacting with nucleophiles such as amines, alcohols, and carboxylic acids. The reaction of 2-Chloro-5-MHP with a nucleophile produces a new bond, which can then be used to form a variety of organic compounds. In addition, 2-Chloro-5-MHP can act as a catalyst in the synthesis of polymers and heterocyclic compounds.
Biochemical and Physiological Effects
2-Chloro-5-MHP has no known toxic or adverse effects on humans or animals. It has been used in a variety of scientific research applications and has been found to be non-toxic and non-irritating.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 2-Chloro-5-MHP in laboratory experiments are its low cost, its wide availability, and its low toxicity. It is also relatively easy to handle and store, making it an ideal reagent for a variety of laboratory experiments. The main limitation of 2-Chloro-5-MHP is its low reactivity, which can make it difficult to use in certain reactions.
Direcciones Futuras
As 2-Chloro-5-MHP is a relatively new compound, there are a number of potential future directions for research. These include further investigation into the synthesis of novel drugs and polymers, the development of new catalytic reactions, and the use of 2-Chloro-5-MHP in the study of enzyme-catalyzed reactions. In addition, further research into the biochemical and physiological effects of 2-Chloro-5-MHP could lead to new applications for this compound. Finally, further research into the structure and reactivity of 2-Chloro-5-MHP could lead to new synthetic methods for the preparation of this compound.
Métodos De Síntesis
2-Chloro-5-MHP can be synthesized using a variety of methods, including the Williamson synthesis, the Friedel-Crafts alkylation, and the Kolbe-Schmitt reaction. The most common method is the Williamson synthesis, which involves the reaction of an alkene with a Grignard reagent in the presence of a halogenating agent. This reaction produces a halogenated alkene, which is then treated with a base to yield the desired product.
Propiedades
IUPAC Name |
2-chloro-5-[3-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-12-5-4-11(7-13(12)16)10-3-1-2-9(6-10)8-15/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKCUVGNIBWIMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685878 |
Source


|
| Record name | 4-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-hydroxymethylphenyl)phenol | |
CAS RN |
1262002-06-1 |
Source


|
| Record name | 4-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














